N-((3,5-dimethylisoxazol-4-yl)methyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3,5-dimethylisoxazol-4-yl)methyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide is a useful research compound. Its molecular formula is C17H18N4O4S and its molecular weight is 374.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cardiac Electrophysiological Activity
The synthesis and evaluation of N-substituted imidazolylbenzamides, including those with structural similarities to N-((3,5-dimethylisoxazol-4-yl)methyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide, have demonstrated potential as selective class III antiarrhythmic agents. These compounds were compared to sematilide, highlighting their potential in treating reentrant arrhythmias and showing efficacy in vivo models (Morgan et al., 1990).
Enzyme Inhibition and Molecular Docking
New Schiff bases derived from sulfamethoxazole and substituted salicylaldehyde, closely related to the chemical structure of interest, have been synthesized and characterized. Their effects on various enzyme activities were evaluated, demonstrating significant inhibitory effects on cholesterol esterase, tyrosinase, and α-amylase, among others. Molecular docking studies further illustrated the probable binding mode of these compounds in the active site of enzymes, suggesting potential applications in drug discovery (Alyar et al., 2019).
Antimalarial and Antiviral Potential
The reactivity of sulfonamide derivatives against nitrogen nucleophiles has been explored, leading to the synthesis of compounds with significant antimalarial activity. Their effectiveness was evaluated through in vitro assays and molecular docking studies, revealing their potential as COVID-19 therapeutics as well. These findings underscore the versatility of sulfonamide derivatives in developing treatments for infectious diseases (Fahim & Ismael, 2021).
Liquid-Crystalline Properties
Research on imidazolium salts, including those structurally related to the compound of interest, has identified their capability to form hexagonal columnar liquid-crystalline phases. These studies not only provide insights into the thermal properties and ionic conductivities of such materials but also suggest applications in the development of novel liquid-crystalline materials with potential electronic and photonic applications (Yoshio et al., 2007).
Propriétés
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2-methylsulfonylimidazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-11-15(12(2)25-20-11)10-19-16(22)13-5-4-6-14(9-13)21-8-7-18-17(21)26(3,23)24/h4-9H,10H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOHOCZJZXUHJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.